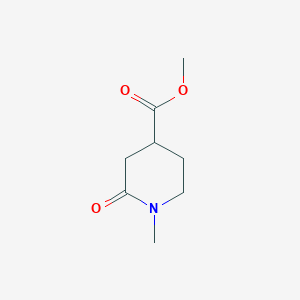![molecular formula C16H25NO2 B1389107 [4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine CAS No. 1040680-59-8](/img/structure/B1389107.png)
[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine
Vue d'ensemble
Description
[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine: is an organic compound that features a phenyl ring substituted with a sec-butoxy group and an amine group attached to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine typically involves multiple steps:
Formation of the sec-butoxyphenyl intermediate: This can be achieved by reacting 4-bromophenol with sec-butyl bromide in the presence of a base such as potassium carbonate.
Attachment of the tetrahydrofuran ring: The intermediate is then reacted with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent like sodium borohydride to form the desired amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a more reduced state, such as an alkylamine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of alkylamines.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: The compound can be used in studies investigating the interaction of amine-containing molecules with biological systems.
Mécanisme D'action
The mechanism of action of [4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The tetrahydrofuran ring may also play a role in stabilizing these interactions through hydrophobic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(tert-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine
- [4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-pyranylmethyl)methanamine
Uniqueness
The unique combination of the sec-butoxy group and the tetrahydrofuran ring in [4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine provides distinct steric and electronic properties that differentiate it from similar compounds. This uniqueness can lead to different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
N-[(4-butan-2-yloxyphenyl)methyl]-1-(oxolan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-13(2)19-15-8-6-14(7-9-15)11-17-12-16-5-4-10-18-16/h6-9,13,16-17H,3-5,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQINCRRDWDXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)CNCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


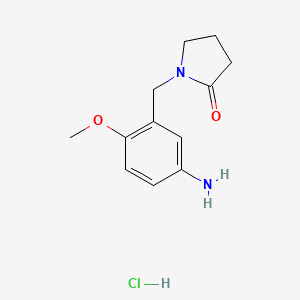
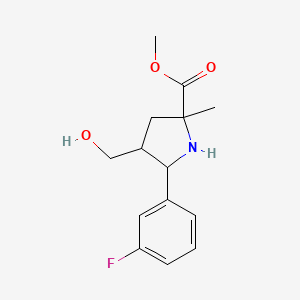
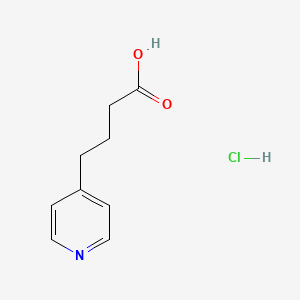
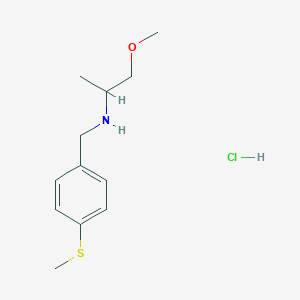
![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine](/img/structure/B1389029.png)

![3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1389035.png)
